molecular formula C9H12BrN B3037879 3-(2-Bromophenyl)-1-propanamine CAS No. 65185-60-6

3-(2-Bromophenyl)-1-propanamine

Cat. No.: B3037879
CAS No.: 65185-60-6
M. Wt: 214.1 g/mol
InChI Key: UZJBZPLLPKTNGI-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-propanamine: is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-1-propanamine typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Friedel-Crafts Alkylation: Bromobenzene undergoes Friedel-Crafts alkylation with propylene to form 3-(2-Bromophenyl)-1-propene. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydrogenation: The final step involves the hydrogenation of 3-(2-Bromophenyl)-1-propene to yield this compound. This reaction is typically carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Bromophenyl)-1-propanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form 3-(2-Bromophenyl)-1-propanol.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 3-(2-Bromophenyl)-1-propanone or 3-(2-Bromophenyl)propanoic acid.

    Reduction: Formation of 3-(2-Bromophenyl)-1-propanol.

    Substitution: Formation of 3-(2-Hydroxyphenyl)-1-propanamine or 3-(2-Aminophenyl)-1-propanamine.

Scientific Research Applications

Chemistry: 3-(2-Bromophenyl)-1-propanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(2-Chlorophenyl)-1-propanamine: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-propanamine: Similar structure but with a fluorine atom instead of bromine.

    3-(2-Iodophenyl)-1-propanamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 3-(2-Bromophenyl)-1-propanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

3-(2-bromophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJBZPLLPKTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 3-(2-bromophenyl)propanenitrile (2.1 g, 10.00 mmol, 1.00 equiv) in tetrahydrofuran (20 mL). This was followed by the addition of borane (1 mol/L in THF, 50 mL, 5.00 equiv) dropwise with stiffing at 0° C. The resulting solution was stirred for overnight at room temperature. The reaction was then quenched by the addition of 50 mL of water at 0° C. and extracted with 3×50 mL of ethyl acetate. The organic layers were combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was dissolved in 30 mL of 6N aqueous hydrogen chloride. The aqueous solution was extracted with 30 mL of ethyl acetate and the aqueous layers were combined. The pH value of the aqueous solution was adjusted to 10 with 10% aqueous sodium hydroxide. The resulting solution was extracted with 3×50 mL of ethyl acetate. The organic layers were combined and dried over anhydrous sodium sulfate, concentrated under vacuum. This resulted in 1.3 g (58%) of 3-(2-bromophenyl)propan-1-amine as colorless oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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